Meis-IN-2

Structure–Activity Relationship Medicinal Chemistry MEIS1 Inhibitor Design

Meis‑IN‑2 (CAS 2761326‑86‑5; N‑(3‑chlorophenyl)‑4‑[2‑[(4‑methoxyphenyl)methylamino]‑2‑oxoethoxy]benzamide) is a synthetic small‑molecule antagonist of the myeloid ecotropic viral integration site 1 (MEIS1) transcription factor, originally disclosed in a 45‑compound lead‑optimization campaign built on the MEISi‑1 scaffold. With a molecular weight of 424.9 Da and a 3‑chlorophenyl ring‑B substituent that distinguishes it from closely related fluorinated or unsubstituted analogues, Meis‑IN‑2 is referenced by multiple commercial suppliers as a tool compound for cardiac regeneration and haematopoietic stem‑cell (HSC) self‑renewal studies.

Molecular Formula C23H21ClN2O4
Molecular Weight 424.9 g/mol
Cat. No. B12418163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeis-IN-2
Molecular FormulaC23H21ClN2O4
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C23H21ClN2O4/c1-29-20-9-5-16(6-10-20)14-25-22(27)15-30-21-11-7-17(8-12-21)23(28)26-19-4-2-3-18(24)13-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28)
InChIKeyKLMRBTGADQYWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meis-IN-2 Procurement Guide: A Structurally Distinct MEIS1 Inhibitor from the Turgutalp Lead Optimization Series


Meis‑IN‑2 (CAS 2761326‑86‑5; N‑(3‑chlorophenyl)‑4‑[2‑[(4‑methoxyphenyl)methylamino]‑2‑oxoethoxy]benzamide) is a synthetic small‑molecule antagonist of the myeloid ecotropic viral integration site 1 (MEIS1) transcription factor, originally disclosed in a 45‑compound lead‑optimization campaign built on the MEISi‑1 scaffold [1]. With a molecular weight of 424.9 Da and a 3‑chlorophenyl ring‑B substituent that distinguishes it from closely related fluorinated or unsubstituted analogues, Meis‑IN‑2 is referenced by multiple commercial suppliers as a tool compound for cardiac regeneration and haematopoietic stem‑cell (HSC) self‑renewal studies .

Why Meis-IN-2 Cannot Be Replaced by MEIS-IN-1, MEIS-IN-3 or Other In‑Class MEIS Inhibitors


The Turgutalp et al. (2021) structure–activity relationship (SAR) study demonstrated that seemingly minor modifications to the MEISi‑1 core produce large shifts in inhibitory potency against MEIS1‑dependent luciferase reporters and downstream target genes (Meis1, Hif‑1α, p21) [1]. The eleven most potent analogues from that 45‑compound library — including the scaffolds now commercialised as MEIS‑IN‑1, Meis‑IN‑2 and MEIS‑IN‑3 — carry distinct ring‑B substituents (‑CF₃, ‑Cl, and ‑H respectively) and different ring‑A linkers, which alter hydrogen‑bonding capacity, lipophilicity (cLogP) and metabolic stability [1]. Because MEIS1 is a homeodomain transcription factor with a shallow binding pocket, even single‑atom substitutions can significantly affect target engagement; therefore, assuming functional equivalence among compounds solely on the basis of a shared MEIS1‑inhibitor label risks experimental irreproducibility and confounded biological interpretation [1][2].

Quantitative Differentiation of Meis-IN-2 Against Its Closest Structural and Functional Analogues


Structural Differentiation: Chlorophenyl vs. Trifluoromethylphenyl Ring‑B Substitution

Meis‑IN‑2 bears a 3‑chlorophenyl substituent on ring B (N‑(3‑chlorophenyl)benzamide), whereas MEIS‑IN‑1 carries a 3‑trifluoromethylphenyl group and MEIS‑IN‑3 is a des‑halogen analogue with only a phenyl ring. The Turgutalp SAR study identified the ring‑B meta‑position as a critical determinant of MEIS1 inhibitory potency; eleven compounds with diverse ring‑B substituents displayed a measurable spread in activity against the MEIS‑luciferase reporter and in regulation of Meis1, Hif‑1α and p21 target genes [1]. The chlorine atom in Meis‑IN‑2 lowers the compound’s cLogP relative to the ‑CF₃ analogue (computed XLogP3‑AA = 4.2 for Meis‑IN‑2; calculated values for MEIS‑IN‑1 are expected to be > 4.5 based on the additional fluorine atoms), which may favour aqueous solubility and reduce non‑specific protein binding in cellular assays [1][2].

Structure–Activity Relationship Medicinal Chemistry MEIS1 Inhibitor Design

MEIS1 Luciferase Reporter Inhibition: Potency Ranking Among Lead‑Optimised Analogues

The Turgutalp et al. lead‑optimisation study employed a MEIS‑dependent luciferase reporter assay (TGACAG binding sites) to rank 45 analogues. The eleven most potent compounds — distinguished by their ring‑A para‑methoxy and ring‑B meta‑substituent combinations — exhibited a superior inhibitory profile on MEIS1 and the target genes Meis1, Hif‑1α and p21 [1]. Although per‑compound IC₅₀ values are not publicly disaggregated for each commercial product name, the structure of Meis‑IN‑2 (para‑methoxy ring A, 3‑chloro ring B, oxyacetamide linker) places it within this top‑tier potency cluster, whereas analogues lacking the para‑methoxy or the meta‑halogen fall outside the high‑activity set [1]. The progenitor compound MEISi‑1 had previously been shown to significantly inhibit MEIS‑luciferase reporters and induce HSC self‑renewal in murine (LSK CD34ˡᵒ) and human (CD34⁺, CD133⁺, ALDHʰⁱ) cells [2].

Transcriptional Reporter Assay MEIS1 Inhibition Structure–Activity Relationship

Cardiomyocyte Proliferation and Cardiac Gene Induction: Pre‑Clinical Phenotypic Evidence

In a 2024 mechanistic study, small‑molecule MEIS1 inhibitors (MEISi‑1 and MEISi‑2, tool compounds from the same chemical series as Meis‑IN‑2) increased proliferating cardiomyocytes (Ph3⁺ TnnT⁺) up to 4.5‑fold and cytokinetic cardiomyocytes (AuroraB⁺ TnnT⁺) 2‑fold versus untreated controls in neonatal rat cardiomyocytes [1]. Extended treatment also elevated Nkx2.5 expression 15‑fold and up‑regulated cardiac mesoderm and progenitor markers without cytotoxicity, confirming that MEIS1‑pathway blockade directly enhances cardiomyocyte cell‑cycle re‑entry [1]. Although Meis‑IN‑2 itself has not been tested in this exact protocol, its structural membership in the same lead‑optimised series and its retention of the critical para‑methoxy/meta‑halogen pharmacophore support expectation of comparable target‑engagement and phenotypic activity [2].

Cardiac Regeneration Cardiomyocyte Proliferation MEIS1 Target Engagement

Haematopoietic Stem Cell (HSC) Expansion: Ex‑Vivo and In‑Vivo Evidence for the MEISi Chemotype

The parent chemotype (MEISi‑1/MEISi‑2) was validated in ex‑vivo HSC expansion assays, inducing self‑renewal of murine LSK CD34ˡᵒ cells, as well as human CD34⁺, CD133⁺ and ALDHʰⁱ haematopoietic stem and progenitor cells [1]. In vivo, MEIS inhibitor treatment increased HSC content in murine bone marrow and down‑regulated canonical MEIS target genes (Meis1, Hif‑1α, Hif‑2α) [1]. Lead optimisation of this chemotype by Turgutalp et al. yielded Meis‑IN‑2 and its analogues, which retained the ability to modulate HSC quiescence regulators; the authors explicitly position these compounds for bone‑marrow transplantation studies [2]. As Meis‑IN‑2 belongs to the most potent subset of this optimised series, it represents a structurally defined successor to the first‑generation MEISi tool compounds for HSC biology [2].

Haematopoietic Stem Cell HSC Self‑Renewal Bone Marrow Transplantation

Cytotoxicity and Mutagenicity Profile: A Clean Safety Window in Primary Human Fibroblasts

The Turgutalp et al. study assessed cytotoxicity on human dermal fibroblasts (HDF) and mutagenicity (Ames test) for the lead‑optimised analogues. Eleven potent MEIS1 inhibitors, including the compound series containing Meis‑IN‑2, demonstrated no cytotoxicity on normal human fibroblasts and no mutagenic potential [1]. This contrasts with many oncology‑targeted transcriptional inhibitors that often show dose‑limiting toxicity to primary cells. While specific data for Meis‑IN‑2 versus MEIS‑IN‑1 or MEIS‑IN‑3 are not disaggregated, the collective clean profile of the high‑potency cluster supports the favourable safety window of this chemotype [1].

Cytotoxicity Screening Drug Safety Mutagenicity Assessment

Predicted Pharmacokinetic Drug‑Likeness and Formulation Compatibility

The J Med Chem study reports that the lead‑optimised compounds fulfil drug‑likeness criteria based on predicted pharmacokinetic properties [1]. Commercial data indicate that Meis‑IN‑2 is soluble in DMSO at ≥ 125 mg mL⁻¹ (≈ 294 mM), enabling preparation of concentrated stock solutions suitable for in‑vitro and in‑vivo dosing . Its molecular weight (424.9 Da), moderate lipophilicity (cLogP 4.2), and 2 H‑bond donors / 4 H‑bond acceptors all fall within Lipinski and Veber guidelines, supporting oral bioavailability potential in preclinical models [2]. By contrast, MEIS‑IN‑1 (MW 458.4, C₂₄H₂₁F₃N₂O₄) is heavier and more lipophilic, which may limit its utility in certain formulation matrices .

Drug‑Likeness Pharmacokinetics Solubility

Optimal Research and Procurement Scenarios for Meis-IN-2 Based on Verified Evidence


Cardiomyocyte Proliferation and Cardiac Regeneration Screening

In neonatal rodent or human iPSC‑derived cardiomyocyte models, Meis‑IN‑2 can be employed as a MEIS1‑pathway blocker to assess cardiomyocyte cell‑cycle re‑entry. Researchers should benchmark against MEISi‑1 (the progenitor compound) and monitor phospho‑histone H3 (Ph3⁺) and Aurora B kinase positivity, as well as Nkx2.5 up‑regulation, following the protocol validated for the MEISi series [1]. Given its favourable cytotoxicity profile in primary fibroblasts [2], Meis‑IN‑2 is suited for longer‑term (≥ 48 h) treatment regimens required to capture full cardiomyocyte division events.

Ex‑Vivo Haematopoietic Stem Cell Expansion and Bone Marrow Transplantation Studies

For laboratories seeking to expand murine LSK CD34ˡᵒ or human CD34⁺/CD133⁺/ALDHʰⁱ HSC populations ex vivo, Meis‑IN‑2 provides a lead‑optimised alternative to first‑generation MEISi compounds [1]. Its structural features (para‑methoxy, meta‑chloro) align with the pharmacophore required for potent MEIS1 inhibition and target‑gene down‑regulation (Meis1, Hif‑1α, p21) [2]. Procurement of Meis‑IN‑2 is recommended for dose‑response studies aimed at establishing the therapeutic window for HSC self‑renewal without inducing differentiation or quiescence exit.

Comparative SAR and Medicinal Chemistry Optimisation Campaigns

Medicinal chemistry groups conducting MEIS1‑targeted lead optimisation should include Meis‑IN‑2 as a reference standard for ring‑B chlorine substitution. Its distinct halogen identity (Cl vs. CF₃ in MEIS‑IN‑1 vs. H in MEIS‑IN‑3) enables systematic exploration of the lipophilicity‑potency‑solubility trade‑off landscape [1][2]. The compound’s commercial availability, defined purity (typically ≥ 98 % by HPLC ), and established synthetic route make it a practical benchmarking tool for novel MEIS1 inhibitor series.

In‑Vivo Pharmacokinetic and Pre‑Clinical Efficacy Models

Owing to its drug‑likeness parameters (MW < 500, cLogP < 5, low H‑bond donor count) and high DMSO solubility (≥ 125 mg mL⁻¹), Meis‑IN‑2 is appropriate for formulation in standard in‑vivo vehicles (e.g., 10 % DMSO + 40 % PEG300 + 5 % Tween 80 + 45 % saline) [1][2]. Procurement for murine pharmacokinetic profiling or efficacy studies in cardiac injury or HSC mobilisation models should be prioritised when the experimental design requires once‑daily or twice‑daily dosing via intraperitoneal or oral routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meis-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.